molecular formula C18H18ClNO4 B016463 N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester CAS No. 55822-82-7

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Cat. No.: B016463
CAS No.: 55822-82-7
M. Wt: 347.8 g/mol
InChI Key: JYSZSIWECWRSIF-INIZCTEOSA-N
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Description

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a compound used primarily in organic synthesis and peptide chemistry. It is known for its role as a protecting group for amines, which is crucial in the synthesis of complex molecules. The benzyloxycarbonyl group, often referred to as the carbobenzoxy group, is a common protecting group for amines due to its stability under a variety of conditions.

Mechanism of Action

Target of Action

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, also known as benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate, is primarily used as a building block in peptide synthesis and as a biochemical reagent . It serves as a pharmaceutical intermediate .

Mode of Action

The compound interacts with its targets through a process of deprotection. Deprotection of the N-benzyloxycarbonyl and O-benzyloxycarbonyl groups can be achieved by nickel boride generated in situ from NaBH4 and NiCl2·6H2O in methanol at room temperature . This process results in the formation of the corresponding amines and phenols .

Biochemical Pathways

The compound plays a crucial role in peptide synthesis, serving as a building block. It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The primary result of the compound’s action is the generation of amines and phenols through the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups . This process is crucial in peptide synthesis and the production of pharmaceutical intermediates .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the deprotection process is carried out at room temperature . Additionally, the compound is incompatible with strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is used as a building block in peptide synthesis and as a biochemical reagent . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . The exact nature of these interactions is complex and depends on the specific enzymes and proteins involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . The specific metabolic pathways that this compound is involved in are complex and require further study.

Transport and Distribution

It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester typically involves the reaction of L-beta-chloroalanine with benzyl chloroformate in the presence of a base. The reaction proceeds as follows:

    Starting Materials: L-beta-chloroalanine and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as methanol or dichloromethane, with a mild base like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The L-beta-chloroalanine is dissolved in the solvent, and benzyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: The chloro group in the L-beta-chloroalanine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: L-beta-chloroalanine and benzyl alcohol.

    Substitution: N-substituted L-beta-chloroalanine derivatives.

Scientific Research Applications

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein structure, where it serves as a substrate or inhibitor.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.

    Industry: In the production of fine chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

    N-Benzyloxycarbonyl-L-serine Benzyl Ester: Similar in structure but with a hydroxyl group instead of a chloro group.

    N-Benzyloxycarbonyl-L-alanine Benzyl Ester: Lacks the chloro group, making it less reactive in substitution reactions.

    N-Benzyloxycarbonyl-L-phenylalanine Benzyl Ester: Contains a phenyl group, providing different steric and electronic properties.

Uniqueness: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it particularly useful in the synthesis of complex molecules where selective functionalization is required.

Properties

IUPAC Name

benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZSIWECWRSIF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623451
Record name Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55822-82-7
Record name Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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